3,3'-Bipyridazine

Vue d'ensemble

Description

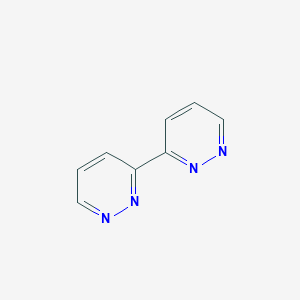

3,3’-Bipyridazine is a heterocyclic compound consisting of two pyridazine rings connected at the 3-position. Pyridazine rings are six-membered aromatic rings containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3’-Bipyridazine can be synthesized through the reaction of 3-halogenopyridazines with hydrazine hydrate in the presence of palladium on calcium carbonate and an alkali. This method yields symmetrical 3,3’-bipyridazines . Another approach involves the condensation of 3-chloropyridazine N-oxides, although this method typically results in lower yields .

Industrial Production Methods: While specific industrial production methods for 3,3’-Bipyridazine are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’-Bipyridazine undergoes various chemical reactions, including:

Substitution Reactions: Nucleophilic substitutions are common, where nucleophiles replace halogen atoms on the pyridazine ring.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as hydrazine hydrate are used under basic conditions with palladium catalysts.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydrazine hydrate yields symmetrical 3,3’-bipyridazines .

Applications De Recherche Scientifique

Coordination Chemistry

3,3'-Bipyridazine serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in several applications:

- Metal Complex Formation : this compound can coordinate with various metal ions such as Cu(II), Co(II), and Ni(II). These metal complexes have been studied for their catalytic properties and stability, making them valuable in catalysis and material synthesis .

- Catalytic Applications : The metal complexes formed with this compound have shown promise in catalyzing reactions such as oxidation and reduction processes. For instance, studies have indicated that these complexes can facilitate the oxidation of alcohols and the reduction of carbonyl compounds .

- Luminescent Properties : The incorporation of this compound into luminescent materials has been explored. Its complexes with rare earth metals exhibit significant luminescence, which is useful in developing optical devices and sensors .

The biological applications of this compound primarily revolve around its metal complexes:

- Antimicrobial Activity : Research indicates that metal complexes of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have shown that these complexes can inhibit the growth of both gram-positive and gram-negative bacteria .

- Anticancer Properties : Some metal complexes formed with this compound have demonstrated anticancer activity. For instance, gold(III) complexes have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, thus leading to cell death.

- Drug Delivery Systems : The ability of this compound to form stable complexes with therapeutic agents has led to its exploration as a potential carrier for drug delivery systems. Its structural features allow for efficient encapsulation of drugs, enhancing their bioavailability .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials:

- Organic Light-Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLEDs. Its ability to form stable metal complexes enhances the efficiency and stability of these devices .

- Photovoltaic Cells : Research is ongoing into the use of this compound-based materials in photovoltaic applications. Its electronic properties may contribute to improved energy conversion efficiencies .

Case Studies

Several case studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 3,3’-Bipyridazine involves its interaction with molecular targets through coordination with metal ions. The nitrogen atoms in the pyridazine rings can donate electron pairs, forming stable complexes with transition metals. This property is exploited in both medicinal chemistry and materials science .

Comparaison Avec Des Composés Similaires

Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to one half of the 3,3’-Bipyridazine structure.

Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.

Pyrazine: A diazine with nitrogen atoms at the 1 and 4 positions.

Uniqueness: 3,3’-Bipyridazine is unique due to its symmetrical structure and the presence of two pyridazine rings. This configuration enhances its ability to form stable complexes with metal ions, making it particularly valuable in coordination chemistry and materials science .

Activité Biologique

3,3'-Bipyridazine is a compound with significant biological activity, particularly in pharmacological applications. This article provides an overview of its synthesis, biological properties, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its bipyridazine structure, which consists of two pyridazine rings connected by a single bond. The synthesis of this compound typically involves various methods, including cyclization reactions of appropriate precursors. For example, one method involves the reaction of hydrazine with pyridine derivatives under acidic conditions to form the bipyridazine framework.

Antagonistic Properties

Recent studies have highlighted the antagonistic properties of this compound derivatives against nicotinic acetylcholine receptors (nAChRs). A notable derivative, 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine (compound 3a), has shown selective antagonism towards the α3β4 nAChR subtype with a Ki value of 123 nM. This compound demonstrated an IC50 value of 20 ± 1 μM when tested against this receptor in vitro .

Table 1: Antagonistic Activity of this compound Derivatives

| Compound | Receptor Type | Ki (nM) | IC50 (μM) | Selectivity |

|---|---|---|---|---|

| 3a | α3β4 | 123 | 20 ± 1 | High |

| α4β2 | - | - | Low | |

| α7 | - | - | Low |

Cytotoxic Effects

The cytotoxicity of bipyridazine derivatives has also been investigated. For instance, cobalt complexes containing bipyridine ligands have shown promising anti-cancer properties. These complexes exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 2.79 to 18.6 μM . This indicates that modifications to the bipyridine structure can enhance its biological activity.

Table 2: Cytotoxicity of Cobalt Bipyridine Complexes

| Complex ID | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 | A549 (Lung) | 5.003 |

| Complex 2 | HepG2 (Liver) | 13.5 |

| Complex 3 | HeLa (Cervical) | - |

| Complex 4 | MCF-7 (Breast) | - |

The biological activity of bipyridazine compounds is attributed to their ability to interact with various biological targets. For example:

- Nicotinic Acetylcholine Receptors : The antagonistic action on nAChRs suggests potential applications in treating neurological disorders.

- DNA Interaction : Some bipyridine complexes have demonstrated DNA intercalation properties, which may contribute to their cytotoxic effects against cancer cells .

Case Studies

- Anticancer Activity : A study investigating cobalt tris(bipyridine) complexes reported that these compounds displayed significant cytotoxic effects against multidrug-resistant cancer cells while sparing normal cells. The research indicated that modifications to the ligand could enhance selectivity and potency against specific cancer types .

- Neuropharmacology : The selective antagonism observed with compound 3a on α3β4 receptors highlights its potential utility in neuropharmacological applications, particularly for conditions involving cholinergic dysregulation .

Propriétés

IUPAC Name |

3-pyridazin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-7(11-9-5-1)8-4-2-6-10-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWOEBIPQMAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499290 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-96-6 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.